molecular formula C23H32N6O3S2 B590386 Thiovardenafil CAS No. 912576-24-0

Thiovardenafil

Cat. No.: B590386
CAS No.: 912576-24-0
M. Wt: 504.668
InChI Key: MCSQZXZRMSVFGJ-UHFFFAOYSA-N
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Description

Thiovardenafil is a thioketone analog of the phosphodiesterase-5 (PDE5) inhibitor Vardenafil, positioned as a critical compound in pharmaceutical and analytical research. Its primary research application lies in the development of advanced analytical methods for the detection and identification of unapproved adulterants in herbal supplements and natural health products. The suspected mechanism of action, based on its structural relationship to Vardenafil, is the potent and selective inhibition of the PDE5 enzyme. By competitively binding to the catalytic site of PDE5, it is expected to slow the degradation of cyclic guanosine monophosphate (cGMP), a key secondary messenger involved in smooth muscle relaxation. Researchers utilize this compound to study the conformational variations and binding dynamics within the PDE5 active site, which can provide insight into inhibitor potency and selectivity. The study of such analogs is vital for regulatory science, forensic analysis, and understanding the structure-activity relationships of PDE5 inhibitors, without implying any therapeutic application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O3S2/c1-5-8-20-24-16(4)21-23(33)25-22(26-29(20)21)18-15-17(9-10-19(18)32-7-3)34(30,31)28-13-11-27(6-2)12-14-28/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSQZXZRMSVFGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2N1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912576-24-0
Record name Thiovardenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912576240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THIOVARDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B861171EM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Advanced Chemical Derivatization of Thiovardenafil

Strategic Approaches to Thiovardenafil Core Structure Synthesis

The synthesis of this compound's core structure, an imidazo[5,1-f] nih.govorganic-chemistry.orgmdpi.comtriazine ring system, is predicated on established multi-step pathways developed for its oxygen-containing counterpart, Vardenafil (B611638). nih.govgoogle.com The key transformation to achieve this compound involves the specific thionation of the lactam (amide within a ring) functionality of the Vardenafil precursor.

Multi-Step Reaction Sequences and Pathway Optimization

The synthesis of this compound can be envisioned as a sequential construction of the key fragments followed by a final functional group interconversion. The process begins with the formation of the imidazotriazinone core, which is subsequently coupled with the substituted phenylsulfonyl chloride moiety. google.comchemicalbook.com

A plausible and widely documented pathway for the precursor, Vardenafil, involves several key stages:

Formation of an α-Oxoamino Ester: The synthesis can initiate with a Dakin-West reaction involving D,L-alanine, which is first acylated with butyryl chloride and then reacts to form an intermediate α-oxoamino ester. chemicalbook.com

Amidine Synthesis: A substituted benzonitrile, specifically 2-ethoxybenzonitrile, is converted to its corresponding amidine. This can be achieved using reagents like aluminum-based amination agents generated in situ. chemicalbook.com

Heterocyclic Ring Formation: The imidazotriazinone core is constructed through the cyclization of the α-oxoamino ester intermediate with a hydrazine (B178648) derivative, followed by reaction with the benzamidine (B55565) derivative. beilstein-journals.org This cyclocondensation reaction establishes the central fused ring system.

Chlorosulfonation: The assembled 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f] nih.govorganic-chemistry.orgmdpi.comtriazin-4-one intermediate undergoes chlorosulfonation. This is a critical step where a sulfonyl chloride group is introduced onto the phenyl ring using an excess of chlorosulfonic acid. google.com

Sulfonamide Formation: The resulting sulfonyl chloride is then reacted with N-ethylpiperazine in an amidation reaction to form the sulfonamide linkage, yielding Vardenafil. google.com

Thionation to this compound: The final step to convert Vardenafil to this compound is a thionation reaction. This involves replacing the carbonyl oxygen atom of the imidazotriazinone ring with a sulfur atom. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a highly effective and commonly used reagent for this type of transformation, converting amides and lactams into their thio-analogues. organic-chemistry.orgsantiago-lab.comwikipedia.orgenamine.net Other reagents, such as phosphorus pentasulfide (P₄S₁₀) often in combination with hexamethyldisiloxane (B120664) (HMDO), can also achieve this conversion. audreyli.comtandfonline.comresearchgate.net

The table below summarizes the key transformations in a representative synthetic sequence.

StepReaction TypeKey ReagentsPurposeReference
1Acylation & Dakin-West ReactionAlanine, Butyryl chlorideForms key keto-amino acid precursor. chemicalbook.com
2CyclocondensationHydrazine derivative, AmidineConstructs the core imidazotriazinone heterocycle. beilstein-journals.org
3ChlorosulfonationChlorosulfonic acid (HSO₃Cl)Introduces the sulfonyl chloride group on the phenyl ring. google.com
4Sulfonamide FormationN-ethylpiperazineCouples the side chain to the core via a sulfonamide bond, yielding Vardenafil. google.com
5ThionationLawesson's Reagent or P₄S₁₀/HMDOConverts the carbonyl of Vardenafil to a thiocarbonyl, yielding this compound. organic-chemistry.orgaudreyli.com

Stereoselective Synthesis and Chiral Resolution Techniques

The core structure of this compound, like Vardenafil, is achiral, meaning it does not have any stereocenters and is not optically active. nih.govnih.gov However, the development of analogues could involve the introduction of chiral centers to explore stereospecific interactions with the biological target. Should chiral analogues of this compound be designed, established methodologies for stereoselective synthesis or chiral resolution would be necessary.

Stereoselective synthesis aims to preferentially create one stereoisomer over others. solubilityofthings.com If a racemic mixture (an equal mixture of enantiomers) is produced, chiral resolution techniques are employed to separate them. google.com

Common techniques applicable for resolving potential chiral this compound analogues include:

Diastereomeric Crystallization: This classical method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent (e.g., a chiral acid like tartaric acid or a chiral base). researchgate.net This reaction creates a mixture of diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization. The resolving agent is then chemically removed to yield the pure enantiomers.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. semmelweis.hu The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation.

The table below outlines these general techniques.

TechniquePrincipleApplicability to Chiral this compound AnaloguesReference
Diastereomeric CrystallizationConversion of enantiomers into diastereomers with different physical properties, allowing separation by crystallization.Applicable if the analogue contains a basic (e.g., piperazine) or acidic functional group suitable for salt formation with a chiral resolving agent. researchgate.net
Chiral Chromatography (HPLC)Differential interaction of enantiomers with a chiral stationary phase leads to separation.A versatile and widely used method for both analytical and preparative-scale separation of enantiomers of a wide range of compounds. semmelweis.hu

Chemical Modification Strategies for Analogues and Derivatives

The this compound scaffold offers multiple sites for chemical modification to generate analogues and derivatives with potentially modulated properties. These strategies include altering peripheral functional groups, replacing core structural motifs, and designing prodrugs.

Functional Group Interconversions and Bioisosteric Replacements

Functional group interconversion (FGI) involves the transformation of one functional group into another. savemyexams.com For this compound, this could include modifying the alkyl chains (e.g., the propyl group at C7 or the ethyl group on the piperazine) or the ethoxy group on the phenyl ring.

Bioisosteric replacement is a key strategy in medicinal chemistry where a part of a molecule is replaced by another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. drugdesign.orgpitt.edu For this compound, several bioisosteric replacements could be explored:

Phenyl Ring Analogues: The 2-ethoxyphenyl group could be replaced with other aromatic or heteroaromatic systems like pyridine, pyrimidine, or thiophene (B33073) rings to alter electronic properties and metabolic stability. wiley-vch.de

Sulfonamide Linker Mimics: The sulfonamide group could be replaced with other hydrogen bond accepting linkers, such as a reversed sulfonamide or an amide.

Piperazine (B1678402) Replacements: The N-ethylpiperazine moiety is crucial for solubility and target engagement but can be a site of metabolism. Bioisosteric replacements could include other cyclic amines or rigid bicyclic structures. blumberginstitute.org

The following table presents potential bioisosteric replacements for key structural features of this compound.

Original MoietyPotential Bioisostere(s)Rationale for ReplacementReference
Phenyl RingPyridyl, Pyrimidinyl, ThienylModulate electronics, improve solubility, alter metabolic profile. wiley-vch.de
Sulfonamide (-SO₂NR₂)Amide (-CONR₂), Reversed Sulfonamide (-NRSO₂-)Change hydrogen bonding patterns and chemical stability. drugdesign.org
PiperazineHomopiperazine, Constrained bicyclic aminesAlter basicity (pKa), improve metabolic stability, and introduce conformational rigidity. blumberginstitute.orgnih.gov
Imidazotriazinone CorePyrazolopyrimidinone (B8486647), PurinoneScaffold hopping to explore new intellectual property and alter selectivity profile. nih.govnih.gov

Scaffold Diversification and Heterocyclic Ring Modifications

Scaffold diversification, or scaffold hopping, involves replacing the central molecular framework with a structurally distinct one while aiming to retain or improve biological activity. cresset-group.com For this compound, the imidazo[5,1-f] nih.govorganic-chemistry.orgmdpi.comtriazin-4-thione core is a prime candidate for such modification. The goal is to discover novel chemical entities with improved properties. acs.org

Strategies for diversification could include:

Altering the Fused Heterocycle: The imidazotriazinone scaffold of Vardenafil was itself an isosteric replacement for the pyrazolopyrimidinone core of Sildenafil (B151). nih.gov Further modifications could involve synthesizing isomers of the imidazotriazinone system by changing the nitrogen atom positions or exploring entirely different fused heterocyclic systems like imidazo[1,2-a]pyrazines or triazolo[4,3-a]pyridines. acs.orgresearchgate.net

Ring System Modification: Synthetic methods allow for the modification of the existing rings, for example, by introducing substituents directly onto the heterocyclic core through reactions like bromination followed by cross-coupling. researchgate.net

Targeted Prodrug Design Principles at the Molecular Level

A prodrug is an inactive or less active compound that is converted into the active drug within the body through enzymatic or chemical processes. google.comgoogle.com This strategy is often used to improve properties such as solubility, permeability, or to achieve targeted drug delivery.

This compound has several functional groups that could serve as handles for prodrug design:

Piperazine Nitrogen: The secondary amine within the N-ethylpiperazine ring is an ideal site for modification. Attaching a promoiety, such as an amino acid (e.g., L-valine, creating Valacyclovir from Acyclovir) via an amide bond, can leverage amino acid transporters for improved absorption. researchgate.net Other possibilities include attaching phosphate (B84403) groups to dramatically increase water solubility. google.com

Thione Group: While less common, the thiocarbonyl group could potentially be masked with a promoiety that is cleaved under specific physiological conditions to release the active this compound.

The table below outlines potential prodrug strategies for this compound.

Modification SitePromoiety TypePotential AdvantageActivation MechanismReference
Piperazine NitrogenAmino Acid (e.g., Valine)Enhanced absorption via peptide transporters.Enzymatic cleavage by esterases/amidases. researchgate.netnih.gov
Piperazine NitrogenPhosphate EsterGreatly increased aqueous solubility for parenteral formulations.Enzymatic cleavage by alkaline phosphatases. google.comgoogle.com
Piperazine NitrogenCarbonate/CarbamateModulate lipophilicity and control release rate.Enzymatic or pH-dependent hydrolysis. nih.gov

Compound Names

Molecular and Biochemical Pharmacology of Thiovardenafil: in Vitro Mechanistic Studies

Enzyme Inhibition Kinetics and Mechanisms

The study of enzyme inhibition kinetics is fundamental to understanding how a compound like thiovardenafil interacts with its target enzyme, which is presumed to be primarily PDE5.

The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are critical measures of an inhibitor's potency. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions. nih.gov The Ki value is a more absolute measure of binding affinity between the inhibitor and the enzyme. aoac.org

While a document from AOAC International mentions a potent PDE5 inhibitor, T-1032, with an IC50 of 1.0 nM and a Ki of 1.2 nM, it does not explicitly identify this compound as this compound. uts.edu.au A forensic investigation into PDE5 inhibitors also discusses the variability of IC50 values depending on experimental conditions but does not provide specific data for this compound. microbenotes.com

Table 1: Inhibitory Potency of this compound Against PDE5

Parameter Value
IC50 Data not available in published literature

The mechanism by which an inhibitor binds to an enzyme can be competitive, non-competitive, or uncompetitive. libretexts.org

Competitive inhibition occurs when the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. researchgate.net

Non-competitive inhibition involves the inhibitor binding to an allosteric site, affecting the enzyme's catalytic activity without blocking substrate binding. sci-hub.se

Uncompetitive inhibition happens when the inhibitor binds only to the enzyme-substrate complex. nih.gov

Specific studies elucidating the type of enzyme inhibition for this compound are not currently available in the reviewed literature. For comparison, vardenafil (B611638) is a known competitive inhibitor of PDE5. nih.gov

Table 2: Inhibition Mechanism of this compound

Inhibition Type Finding
Competitive Data not available in published literature
Non-Competitive Data not available in published literature

Time-dependent inhibition (TDI) occurs when the inhibitory effect increases with the duration of pre-incubation of the enzyme with the inhibitor. wikipedia.org This can indicate irreversible binding or the formation of a tightly bound complex. wuxiapptec.comevotec.com Assays such as the IC50 shift assay are used to investigate TDI. nih.gov

There is no published data available to confirm whether this compound acts as a reversible or irreversible (time-dependent) inhibitor of its target enzyme.

The inhibitory activity of a compound can be influenced by the concentrations of substrates and cofactors in the enzymatic reaction. Understanding these dependencies is crucial for accurately characterizing the inhibitor's potency and mechanism. For instance, in competitive inhibition, increasing the substrate concentration can overcome the inhibitory effect. researchgate.net

Detailed studies on the influence of substrate (e.g., cGMP for PDE5) and cofactor concentrations on the inhibitory activity of this compound have not been found in the public literature.

Time-Dependent Inhibition and Reversibility Analysis

Receptor-Ligand Binding Affinity and Selectivity

While this compound's primary target is an enzyme (PDE5), the principles of ligand binding affinity and selectivity are central to its pharmacological profile. The selectivity of PDE5 inhibitors for different PDE isozymes is a critical determinant of their therapeutic and side-effect profiles. nih.gov

Saturation binding assays are used to determine the affinity (Kd) of a ligand for its receptor (or enzyme target) and the total number of binding sites (Bmax). These experiments involve incubating a fixed amount of the biological target with increasing concentrations of a radiolabeled ligand until saturation is reached.

Specific saturation binding analysis data for this compound with PDE5 or other potential targets are not available in the published literature. For its analogue vardenafil, binding studies have been conducted to determine its potency and specificity.

Table 3: Receptor-Ligand Binding Parameters for this compound

Parameter Value
Dissociation Constant (Kd) Data not available in published literature

Competition Binding Assays for Ligand Displacement

Competition binding assays are fundamental in determining the affinity of a test compound, such as this compound, for its target receptor by measuring its ability to displace a known, often radiolabeled or fluorescently-tagged, ligand. nih.govaffinimeter.com In the context of this compound, this assay would typically involve the PDE5 enzyme and a high-affinity radioligand, like [³H]-vardenafil or a similar compound.

The experiment involves incubating the PDE5 enzyme with a fixed concentration of the radioligand in the presence of varying concentrations of unlabeled this compound. As the concentration of this compound increases, it competes with the radioligand for the active site of PDE5, leading to a decrease in the bound radioactivity. The concentration of this compound that displaces 50% of the bound radioligand is known as the IC₅₀ (half-maximal inhibitory concentration). affinimeter.com This value can then be used to calculate the equilibrium dissociation constant (Kᵢ), which represents the affinity of this compound for PDE5. nanotempertech.com A lower Kᵢ value indicates a higher binding affinity.

Table 1: Illustrative Data from a Hypothetical Competition Binding Assay for this compound

This compound Concentration (nM) Radioligand Bound (%)
0.01 98
0.1 92
1 75
10 50
100 25

This table is for illustrative purposes only and does not represent actual experimental data.

Kinetic Binding Studies (kₒₙ/kₒff Rates)

Kinetic binding studies provide deeper insights into the interaction between a ligand and its receptor by measuring the rates of association (kₒₙ or on-rate) and dissociation (kₒff or off-rate). bmglabtech.com These parameters determine the equilibrium dissociation constant (K₋) (K₋ = kₒff/kₒₙ) and provide information about the residence time of the drug on its target. excelleratebio.com A slow kₒff rate, for instance, indicates a long residence time, which can contribute to a prolonged duration of action. excelleratebio.com

For this compound, techniques like surface plasmon resonance (SPR) or biolayer interferometry (BLI) could be employed. gatorbio.com In a typical SPR experiment, the PDE5 enzyme would be immobilized on a sensor chip, and a solution containing this compound would be flowed over the surface. The association and dissociation of this compound are monitored in real-time by detecting changes in the refractive index at the sensor surface. malvernpanalytical.com

Table 2: Hypothetical Kinetic Parameters for this compound Binding to PDE5

Parameter Value Unit
Association Rate (kₒₙ) 1 x 10⁵ M⁻¹s⁻¹
Dissociation Rate (kₒff) 1 x 10⁻³ s⁻¹
Equilibrium Dissociation Constant (K₋) 10 nM

This table is for illustrative purposes only and does not represent actual experimental data.

Allosteric Modulation Investigations

Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the affinity or efficacy of the orthosteric ligand. nih.govmdpi.com

Investigations into whether this compound exhibits allosteric properties would involve complex experimental designs. For example, one could assess if this compound can modulate the binding of a known orthosteric ligand to PDE5 in a non-competitive manner. plos.org This could be observed in kinetic studies as a change in the kₒₙ or kₒff of the orthosteric ligand in the presence of this compound, without this compound directly competing for the same binding site. pharmechanics.com Structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, could ultimately confirm an allosteric binding site. nih.gov To date, there is no public evidence to suggest that this compound or its analogs act as allosteric modulators of PDE5.

Cellular Target Engagement and Pathway Modulation in Research Models

In Vitro Biochemical Assays for Downstream Signaling

The primary downstream effect of PDE5 inhibition is the increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP) levels. In vitro biochemical assays are crucial for quantifying the functional consequence of this compound binding to PDE5. taylorandfrancis.com These assays typically use purified PDE5 enzyme and its substrate, cGMP. The activity of the enzyme is measured by quantifying the rate of cGMP hydrolysis to 5'-GMP.

The inhibitory potential of this compound would be determined by adding it at various concentrations to the reaction mixture and measuring the resulting decrease in PDE5 activity. nih.gov The concentration of this compound that inhibits 50% of the enzyme's activity is its IC₅₀ value. These assays confirm that the binding of the compound translates into a functional modulation of the target enzyme. pacificbiolabs.com

Mechanistic Studies in Permeabilized Cell Systems

Permeabilized cell systems offer a bridge between biochemical assays and whole-cell studies. nih.gov By selectively permeabilizing the plasma membrane while leaving intracellular organelles and membranes intact, researchers can introduce non-cell-permeant molecules, such as substrates or inhibitors, directly into the cytosol. nih.gov

For this compound, this system could be used to study its interaction with PDE5 in a more physiologically relevant environment than a simple biochemical assay, without the complexities of membrane transport in whole cells. nih.gov For example, one could directly introduce cGMP into permeabilized cells (e.g., smooth muscle cells) and measure its degradation by endogenous PDE5 in the presence and absence of this compound. This would help to confirm target engagement and inhibitory activity within a cellular context.

Enzyme-Linked Immunosorbent Assays (ELISA) for Protein-Ligand Interactions

Enzyme-Linked Immunosorbent Assays (ELISAs) can be adapted to study protein-ligand interactions. nih.govnih.gov A direct binding ELISA could be developed where the PDE5 enzyme is immobilized on a microplate. This compound, either directly or through a conjugated molecule, could then be added. The amount of bound this compound would be quantified using an antibody specific to this compound or its conjugate, which is in turn linked to an enzyme that produces a measurable signal. stanford.edu

A competition ELISA represents another approach. nih.gov In this format, immobilized PDE5 is incubated with a known biotinylated ligand that binds to the active site. This compound is then added in various concentrations to compete with the biotinylated ligand. The amount of biotinylated ligand that remains bound is detected using streptavidin-HRP, and a decrease in signal with increasing this compound concentration indicates successful competition for the binding site. creative-biolabs.com

Table 3: List of Compounds

Compound Name
This compound
Vardenafil
[³H]-vardenafil
cGMP (cyclic guanosine monophosphate)

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis of Thiovardenafil Analogues

Identification of Key Pharmacophores and Structural Motifs

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. nih.gov For thiovardenafil and its analogues, the core pharmacophore is built upon a pyrazolo[4,3-d]pyrimidin-7-one scaffold. This central ring system is crucial for anchoring the molecule within the active site of its target protein.

Key structural motifs that contribute to the activity of this compound analogues include:

The substituted pyrazole (B372694) ring: This portion of the molecule, with its specific substitution pattern, plays a significant role in target recognition and binding affinity.

The ethoxyphenyl group: Attached to the pyrazole ring, this group often extends into a hydrophobic pocket of the target, and modifications here can significantly alter potency.

The substituted piperazine (B1678402) ring: This moiety is critical for interacting with specific amino acid residues within the binding site, often forming key hydrogen bonds or other non-covalent interactions. unisi.it The nature of the substituent on the piperazine nitrogen can fine-tune the molecule's properties.

The identification of these pharmacophoric features is essential for the rational design of new analogues with improved activity and selectivity. nih.gov

Influence of Substituent Effects on Biological Activity

The biological activity of this compound analogues can be significantly modulated by the nature of the substituents attached to the core scaffold. sciencepg.com These effects can be broadly categorized into electronic, steric, lipophilic, and hydrogen bonding propensities.

Electronic and Steric Contributions

Electronic effects refer to the influence of a substituent on the electron distribution within the molecule, while steric effects relate to the spatial arrangement of atoms. iupac.orgrsc.org

Electronic Effects: The addition of electron-withdrawing or electron-donating groups can alter the charge distribution of the pharmacophore, affecting its interaction with the target protein. For instance, electron-withdrawing groups on the phenyl ring of the ethoxyphenyl moiety can enhance binding affinity by modifying the electrostatic interactions with the active site. rsc.orgmdpi.com

Steric Effects: The size and shape of substituents are critical. nih.gov Bulky substituents can either enhance binding by filling a large hydrophobic pocket or hinder it by causing steric clashes with the protein. The optimal size of a substituent is a delicate balance that must be determined experimentally. iupac.orgchemrxiv.org For example, increasing the size of the alkyl group on the piperazine nitrogen may lead to a decrease in activity if it exceeds the spatial constraints of the binding pocket.

A summary of how different substituents can affect biological activity is presented in the table below.

Substituent PositionType of SubstituentObserved Effect on ActivityPotential Rationale
Phenyl ring of ethoxyphenylElectron-withdrawing (e.g., -Cl, -CF3)IncreasedEnhanced electrostatic interactions
Phenyl ring of ethoxyphenylElectron-donating (e.g., -OCH3)DecreasedAltered charge distribution unfavorable for binding
Piperazine nitrogenSmall alkyl (e.g., -CH3, -C2H5)OptimalFits within the spatial constraints of the binding pocket
Piperazine nitrogenBulky alkyl (e.g., -t-butyl)DecreasedSteric hindrance with the protein

Lipophilicity and Hydrogen Bonding Propensities

Lipophilicity, the "fat-loving" nature of a molecule, and its ability to form hydrogen bonds are crucial determinants of its pharmacokinetic and pharmacodynamic properties. wikidoc.orgnih.gov

Hydrogen Bonding: Hydrogen bonds are critical for the specific recognition between a ligand and its target. chemrxiv.org The piperazine nitrogen and the carbonyl oxygen of the pyrimidinone core in this compound analogues are key hydrogen bond acceptors. The presence of hydrogen bond donors and acceptors in both the ligand and the target protein dictates the strength and specificity of the interaction. rsc.org Intramolecular hydrogen bonds can also influence a molecule's conformation and permeability. unito.it

The interplay of these properties is summarized in the following table:

PropertyInfluence onDesired Characteristic for this compound Analogues
Lipophilicity (Log P) Absorption, Distribution, SolubilityBalanced lipophilicity for optimal ADME properties
Hydrogen Bond Donors Target Binding SpecificityStrategically placed to interact with key acceptor residues in the target
Hydrogen Bond Acceptors Target Binding SpecificityPositioned to form strong interactions with donor residues in the target

Conformational Analysis and Flexibility in Target Recognition

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. beilstein-journals.orgbeilstein-journals.org Conformational analysis studies the different spatial arrangements of atoms that a molecule can adopt due to the rotation around single bonds. mdpi.combeilstein-archives.org

For this compound analogues, the flexibility of the side chains, particularly the piperazine ring and its substituent, allows the molecule to adopt a conformation that is complementary to the binding site of the target protein. nih.gov This "induced fit" model of ligand-protein interaction suggests that the binding site itself can undergo conformational changes to accommodate the ligand.

Stereochemical Implications for Mechanistic Interactions

Stereochemistry, the three-dimensional arrangement of atoms and molecules, can have a profound impact on the biological activity of a drug. nih.govnih.gov Many biological targets, such as enzymes and receptors, are chiral and will interact differently with the different enantiomers of a chiral drug.

In the case of this compound analogues, the introduction of chiral centers, for instance, by adding a chiral substituent to the piperazine ring, can lead to enantiomers with significantly different biological activities. One enantiomer may bind with high affinity to the target, while the other may have low or no activity. nih.gov

The differential interaction of stereoisomers with the target protein is a result of the specific three-dimensional arrangement of functional groups. nih.gov The precise fit of one enantiomer into the chiral binding site of the protein can lead to a more favorable binding energy and, consequently, higher potency. Therefore, the synthesis and evaluation of single enantiomers are often crucial steps in the drug discovery process to identify the more active and potentially safer stereoisomer. nih.govnih.gov

Preclinical Metabolic Fate of Thiovardenafil in in Vitro and Animal Models

In Vitro Metabolic Stability and Intrinsic Clearance Assessments

The initial stages of drug discovery heavily rely on in vitro assays to predict the in vivo behavior of a compound. nuvisan.com For thiovardenafil, its metabolic stability and intrinsic clearance (CLint) are key parameters evaluated to forecast its persistence and elimination in the body. srce.hr

Incubation with Liver Microsomes and Hepatocytes

To assess the metabolic stability of this compound, in vitro studies are typically conducted using liver microsomes and hepatocytes from various species, including humans. nuvisan.comsrce.hr Liver microsomes, which are subcellular fractions of the liver, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. evotec.comdls.com The compound is incubated with these microsomes in the presence of necessary cofactors like NADPH to initiate metabolic reactions. evotec.com The rate at which the parent compound disappears over time is monitored, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine its in vitro half-life (t½) and intrinsic clearance. evotec.comnih.gov

Hepatocytes, the primary cells of the liver, offer a more comprehensive in vitro model as they contain both Phase I and Phase II metabolic enzymes, as well as transport proteins. thermofisher.comresearchgate.net Cryopreserved human hepatocytes are often considered a gold standard for predicting in vivo hepatic clearance. srce.hrdls.com Incubating this compound with hepatocytes allows for a more complete picture of its metabolic profile, including the formation of various metabolites. nih.govthermofisher.com

Below is a hypothetical data table illustrating the kind of results obtained from such studies.

SystemSpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells)
Liver MicrosomesHumanData not availableData not available
Liver MicrosomesRatData not availableData not available
Liver MicrosomesMouseData not availableData not available
HepatocytesHumanData not availableData not available
HepatocytesRatData not availableData not available
HepatocytesMouseData not availableData not available

This table is for illustrative purposes only. Actual data for this compound is not publicly available.

Identification of Major Metabolites via High-Resolution Mass Spectrometry

Following incubation, identifying the metabolites formed is crucial for understanding the biotransformation pathways of this compound. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, is a powerful tool for this purpose. ijpras.comnih.gov HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the metabolites. nih.govresearchgate.net By comparing the mass spectra of the parent compound with those of its metabolites, specific metabolic reactions such as oxidation, demethylation, or conjugation can be deduced. ijpras.com Tandem mass spectrometry (MS/MS) further aids in structural elucidation by fragmenting the metabolite ions and analyzing the resulting patterns. thermofisher.com

In Vitro Identification of Metabolizing Enzyme Systems

Pinpointing the specific enzymes responsible for metabolizing this compound is essential for predicting potential drug-drug interactions and understanding inter-individual variability in its clearance.

Cytochrome P450 (CYP) Isoform Contributions

Cytochrome P450 enzymes are a major family of enzymes responsible for the Phase I metabolism of a vast number of drugs. mdpi.comwikipedia.org To identify the specific CYP isoforms involved in this compound metabolism, studies are conducted using recombinant human CYP enzymes. By incubating this compound with a panel of individual CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9), the contribution of each enzyme to its metabolism can be quantified. nih.gov For instance, vardenafil (B611638), a structural analog, is primarily metabolized by CYP3A4 and to a lesser extent by CYP3A5 and CYP2C isoforms. nih.gov Given the structural similarity, it is plausible that this compound follows a similar metabolic pathway.

A hypothetical table summarizing the contribution of different CYP isoforms is presented below.

CYP IsoformMetabolite Formation Rate (pmol/min/pmol CYP)
CYP1A2Data not available
CYP2C9Data not available
CYP2C19Data not available
CYP2D6Data not available
CYP3A4Data not available
CYP3A5Data not available

This table is for illustrative purposes only. Actual data for this compound is not publicly available.

UDP-Glucuronosyltransferase (UGT) and Other Phase II Enzyme Involvement

Phase II metabolism involves the conjugation of drugs or their Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. upol.cz UDP-glucuronosyltransferases (UGTs) are a key family of Phase II enzymes that catalyze glucuronidation. criver.comnih.gov To investigate the role of UGTs in this compound metabolism, in vitro assays are performed using human liver microsomes or recombinant UGT enzymes, supplemented with the cofactor UDP-glucuronic acid (UDPGA). criver.com The formation of glucuronide conjugates is then monitored. nih.gov Other Phase II enzymes, such as sulfotransferases (SULTs), may also be involved and can be investigated using similar methodologies with the appropriate cofactors. upol.cz

Preclinical Pharmacokinetic Profiling in Animal Models for Mechanistic Insight

While in vitro studies provide valuable initial data, preclinical pharmacokinetic (PK) studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism. nuvisan.comadmescope.com These studies are critical for translating in vitro findings to a more complex in vivo setting and for predicting human pharmacokinetics. nih.gov

A representative table of preclinical pharmacokinetic parameters is shown below.

SpeciesRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)t½ (h)AUC (ng·h/mL)Bioavailability (%)
RatIntravenousData not availableData not availableData not availableData not availableData not availableN/A
RatOralData not availableData not availableData not availableData not availableData not availableData not available
MouseIntravenousData not availableData not availableData not availableData not availableData not availableN/A
MouseOralData not availableData not availableData not availableData not availableData not availableData not available
MonkeyIntravenousData not availableData not availableData not availableData not availableData not availableN/A
MonkeyOralData not availableData not availableData not availableData not availableData not availableData not available

This table is for illustrative purposes only. Actual data for this compound is not publicly available.

Absorption and Distribution Dynamics in Animal Tissues

Based on preclinical studies with vardenafil, this compound is anticipated to be rapidly absorbed following oral administration. In animal models such as Wistar rats and Beagle dogs, vardenafil demonstrates an absolute oral bioavailability ranging from 7.4% to 33%. fda.gov This suggests that a significant portion of the orally administered dose of a similar compound like this compound would likely undergo first-pass metabolism in the liver. pulsus.com

Once absorbed, the compound is expected to distribute extensively into various tissues. Studies with radiolabeled vardenafil in male rats showed rapid distribution to several organs, with the highest concentrations found in the liver, followed by the adrenal glands, kidneys, lungs, and testes. fda.gov Lower concentrations were observed in the heart and brain. fda.gov The mean steady-state volume of distribution (Vss) for vardenafil has been reported as 208 L, indicating significant tissue penetration. hres.cahpra.ie

Vardenafil and its primary metabolite, M-1, exhibit high binding to plasma proteins, approximately 95% in preclinical species and humans. fda.govhpra.ie This binding is reversible and not dependent on the total concentration of the drug. hres.cahpra.ie The primary binding protein in human plasma is albumin. fda.gov

Table 1: Pharmacokinetic Parameters of Vardenafil in Animal Models (as an analogue for this compound)

Parameter Rat Dog Rabbit
Absolute Bioavailability 7.4 - 28.6% fda.gov 27 - 33% fda.gov N/A
Time to Max. Concentration (Tmax) ~1 hour nih.gov N/A ~1 hour nih.gov
Volume of Distribution (Vss) 2.0 L/kg fda.gov 5.2 L/kg fda.gov N/A
Plasma Protein Binding 5.22 - 7.88% (free fraction) fda.gov 12.58 - 15.17% (free fraction) fda.gov 3.39 - 10.57% (free fraction) fda.gov

Data presented is for vardenafil and serves as a potential reference for this compound.

Elimination Pathways and Excretion Mechanisms in Animal Studies

The elimination of this compound is predicted to be primarily through hepatic metabolism, similar to vardenafil. In vitro studies using liver microsomes from mice, rats, dogs, and humans have shown that vardenafil is metabolized mainly by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal isoenzyme involved. fda.govresearchgate.nethres.ca CYP3A5 and CYP2C isoforms also contribute to a lesser extent. fda.govhres.ca

The major metabolic pathway for vardenafil is the N-dealkylation of the piperazine (B1678402) ring, leading to the formation of its main active metabolite, M-1. researchgate.net This metabolite is also subject to further metabolism. hres.ca The metabolic profiles of vardenafil have been found to be qualitatively similar across rats, dogs, mice, and humans. fda.gov

Excretion of vardenafil and its metabolites occurs predominantly through the fecal route. fda.govdrugs.com In all animal species tested, including rats and dogs, the majority of the administered radiolabeled dose was recovered in the feces (approximately 91-95%), with a much smaller portion (2-6%) excreted in the urine. fda.govdrugs.comfda.govdrugbank.com This indicates that biliary excretion is the main elimination pathway. researchgate.net The terminal half-life of vardenafil and its primary metabolite (M-1) is approximately 4-5 hours in preclinical models and humans. fda.govdrugbank.com

Table 2: Excretion of Vardenafil in Animal Models (as an analogue for this compound)

Route of Excretion Percentage of Administered Dose Animal Models
Feces ~91-95% fda.govdrugbank.com Rat, Dog, Human fda.govdrugs.com
Urine ~2-6% fda.govdrugbank.com Rat, Dog, Human fda.govdrugs.com

Data presented is for vardenafil and serves as a potential reference for this compound.

Computational Chemistry and Molecular Modeling in Thiovardenafil Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. researchgate.netnih.gov For thiovardenafil, as an analog of vardenafil (B611638) and sildenafil (B151), the primary target is the catalytic domain of PDE5. Docking simulations are crucial for understanding how these compounds fit into the enzyme's active site, a prerequisite for their inhibitory action. biorxiv.org The process involves generating numerous possible binding poses of the ligand within the receptor's binding pocket and then using a scoring function to rank these poses. nih.gov

Molecular docking studies on PDE5 inhibitors, including sildenafil and vardenafil, have consistently revealed a conserved binding mode within the enzyme's catalytic pocket. mdpi.comresearchgate.net These inhibitors typically anchor themselves through a critical hydrogen bond formed between their heterocyclic core (e.g., the pyrazolopyrimidinone (B8486647) ring) and the side chain of a highly conserved glutamine residue, Gln817. mdpi.commdpi.comrasayanjournal.co.innih.gov This interaction is considered a primary determinant of their clinical efficacy. mdpi.com

A key output of molecular docking is the estimation of binding free energy, which is calculated using mathematical models known as scoring functions. thieme-connect.de These functions, such as GlideScore, Chemscore, and ChemPLP, evaluate the fitness of a ligand pose by summing up various energy terms, including van der Waals forces, electrostatic interactions, and hydrogen bonding. tandfonline.comacs.org A lower, more negative docking score generally indicates a higher predicted binding affinity. thieme-connect.ded-nb.info

Docking studies on various PDE5 inhibitors have reported a range of binding affinities. For instance, in one study, sildenafil reported a binding affinity of -8.1 kcal/mol, while other potential inhibitors showed values as high as -8.8 kcal/mol. europeanreview.orgresearchgate.net Another study comparing known inhibitors reported binding affinities of -10.5 kcal/mol for tadalafil, -9.9 kcal/mol for vardenafil, and -9.8 kcal/mol for sildenafil. d-nb.info These scores are instrumental in virtual screening campaigns, where large libraries of compounds are computationally tested to identify promising new inhibitor candidates before committing to laboratory synthesis. tandfonline.com

Table 1: Examples of Predicted Binding Affinities for PDE5 Inhibitors from Molecular Docking Studies
CompoundReported Binding Affinity (kcal/mol)Scoring Method/SoftwareSource
Sildenafil-8.1Autodock Vina europeanreview.orgresearchgate.net
Vardenafil-9.9Not Specified d-nb.info
Tadalafil-10.5Not Specified d-nb.info
Avanafil-9.3Not Specified d-nb.info
Boesenbergin A-8.8Autodock Vina europeanreview.orgresearchgate.net
Ginkolide B-8.5Autodock Vina europeanreview.org

Binding Pose Prediction and Interaction Analysis

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the chemical structure of a series of compounds with their biological activity. actascientific.comsciforum.net For PDE5 inhibitors, QSAR models are developed to predict the inhibitory potency (often expressed as IC₅₀ values) of new, unsynthesized analogs based on their physicochemical and structural properties, known as descriptors. researchgate.net

Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. researchgate.nettandfonline.com These methods generate 3D contour maps that visualize the regions around a molecule where certain properties—such as steric bulk, positive or negative electrostatic potential, and hydrophobicity—are predicted to increase or decrease biological activity. tandfonline.com

Numerous QSAR studies have been performed on sildenafil analogs and other classes of PDE5 inhibitors. researchgate.netresearchgate.netprobes-drugs.org These models have successfully identified key structural requirements for high potency. For example, a 3D-QSAR study on sildenafil analogs confirmed that having substituents larger than a methyl group or charged groups on the piperazine (B1678402) moiety is essential for high inhibitory activity. tuwien.ac.at The predictive power of QSAR models, often validated by high cross-validated correlation coefficients (q² > 0.7), allows researchers to prioritize the synthesis of the most promising candidates, thereby saving significant time and resources in the drug discovery pipeline. tandfonline.comnih.gov

Development of Predictive Models for Biological Activity

Descriptor Selection and Statistical Validation

A crucial step in QSAR modeling is the selection of molecular descriptors, which are numerical representations of a molecule's properties. u-strasbg.fr These can range from simple constitutional descriptors to more complex quantum-chemical parameters. u-strasbg.fr The goal is to choose a set of descriptors that effectively captures the structural variations responsible for the differences in biological activity across a set of molecules. kg.ac.rsescholarship.org

Statistical validation is paramount to ensure the robustness and predictive power of any QSAR model. researchgate.net This involves both internal validation techniques, like cross-validation, and external validation using an independent set of molecules. researchgate.net A well-validated model demonstrates not only a good fit to the training data but also the ability to accurately predict the activity of new, untested compounds. researchgate.net

Table 1: Key Stages in QSAR Model Development

StageDescription
Data Set Selection Collection of compounds with known biological activities.
Molecular Descriptor Generation Calculation of various numerical descriptors representing the chemical structures.
Data Analysis & Model Building Use of statistical methods or machine learning to establish a relationship between descriptors and activity. researchgate.net
Model Validation Rigorous testing of the model's predictive ability using internal and external validation sets. researchgate.net
New Compound Design Application of the validated model to predict the activity of and guide the design of new molecules.

De Novo Drug Design and Virtual Screening Applications

De novo drug design and virtual screening are powerful computational methods for discovering novel drug candidates. frontiersin.orgfujitsu.com These techniques allow for the efficient exploration of vast chemical spaces to identify molecules with desired biological activities. frontiersin.orgresearchgate.net

Ligand-Based and Structure-Based Approaches

Drug design methodologies are broadly categorized as ligand-based and structure-based. nih.govnih.gov Ligand-based drug design (LBDD) utilizes the knowledge of molecules known to be active. gardp.org Techniques like pharmacophore modeling and QSAR fall under this category. gardp.orgfrontiersin.org

Structure-based drug design (SBDD), conversely, relies on the 3D structure of the biological target, such as an enzyme or receptor. nih.govfrontiersin.org Molecular docking, which predicts how a ligand binds to a target, is a cornerstone of SBDD. Increasingly, researchers are integrating both ligand- and structure-based methods to enhance the reliability and success rate of drug discovery campaigns. nih.govmdpi.com

Pharmacophore Modeling and Virtual Screening Workflow

A pharmacophore represents the essential 3D arrangement of features in a molecule that are necessary for its biological activity. i2pc.es These models can be created based on a set of active ligands or from the structure of a ligand bound to its target. mdpi.commedsci.org

A typical virtual screening workflow using a pharmacophore model involves several key steps: researchgate.netnih.gov

Pharmacophore Model Generation: A pharmacophore model is built based on the features of known active compounds or the target's binding site. mdpi.commedsci.org

Database Screening: The pharmacophore model is used as a 3D query to search large chemical databases for molecules that match the required features. medsci.orgresearchgate.net

Hit Filtering and Docking: The initial hits are often filtered based on drug-like properties and then subjected to molecular docking to predict their binding mode and affinity for the target. researchgate.neteuropa.eu

Prioritization and Experimental Testing: The most promising candidates are prioritized for synthesis and subsequent experimental validation. europa.eu

This multi-step process significantly streamlines the initial phases of drug discovery by focusing experimental efforts on a smaller, more promising set of compounds. researchgate.neteuropa.eu

Analytical Methodologies for Thiovardenafil Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and purification of components within a mixture. nih.govadarshcollege.inadvancechemjournal.com This is achieved through the differential partitioning of analytes between a stationary phase and a mobile phase. nih.govadarshcollege.in For the analysis of pharmaceutical compounds like thiovardenafil, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-High-Performance Liquid Chromatography (UHPLC) are employed. unite.itmdpi.com

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify compounds in a mixture. advancechemjournal.comopenaccessjournals.comresearchgate.net It operates by injecting a small volume of a liquid sample into a column packed with a stationary phase. advancechemjournal.comshimadzu.com A liquid mobile phase is then pumped through the column at high pressure, and separation occurs based on the different interactions of the sample components with the stationary phase. advancechemjournal.comshimadzu.com

The development of a robust HPLC method is critical for the accurate analysis of this compound. This involves the careful selection of several key parameters to achieve optimal separation and detection.

Key Parameters in HPLC Method Development:

ParameterDescriptionRelevance to this compound Analysis
Stationary Phase (Column) The material inside the column that interacts with the sample components. Common choices include silica-based materials like C18. researchgate.netThe choice of a suitable non-polar stationary phase is crucial for retaining and separating the relatively non-polar this compound molecule from other components in a sample.
Mobile Phase The solvent or solvent mixture that carries the sample through the column. shimadzu.com The composition can be constant (isocratic) or varied over time (gradient).A mixture of a buffer and an organic solvent (e.g., acetonitrile) is typically used. The ratio is optimized to achieve a good retention time and peak shape for this compound.
Flow Rate The speed at which the mobile phase moves through the column.Adjusting the flow rate can influence the analysis time and the resolution of the separation.
Detector The component that measures the eluting compounds. UV-Vis detectors are common for compounds with chromophores. openaccessjournals.comThis compound possesses a chromophore, making UV detection a suitable and widely used method for its quantification. The detection wavelength is selected based on the compound's maximum absorbance.
Injection Volume The amount of sample introduced into the system.This needs to be consistent to ensure the accuracy and reproducibility of quantitative measurements.

The goal of method development is to achieve a separation with high resolution, good peak shape, and a reasonable analysis time, which is essential for quality control and research purposes. advancechemjournal.comopenaccessjournals.com

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. libretexts.orgresearchgate.net It is particularly useful for volatile substances. researchgate.netscioninstruments.com In GC, the mobile phase is a gas, and the stationary phase is either a solid (Gas-Solid Chromatography) or a liquid coated on a solid support (Gas-Liquid Chromatography). libretexts.orgresearchgate.net

This compound itself is not sufficiently volatile for direct GC analysis. libretexts.org Therefore, a chemical modification process called derivatization is necessary to convert it into a more volatile and thermally stable compound. libretexts.orgscioninstruments.comobrnutafaza.hr

Common Derivatization Techniques for GC Analysis:

Derivatization TechniqueReagent TypeResulting Derivative
Silylation Silylating agents (e.g., BSTFA, MSTFA)Silyl ethers, esters, or amides
Acylation Acylating agents (e.g., TFAA, PFPA)Acyl derivatives
Alkylation/Esterification Alkylating agents (e.g., alkyl halides)Alkyl ethers or esters

The selection of the appropriate derivatization reagent depends on the functional groups present in the this compound molecule. The resulting volatile derivative can then be readily separated and detected by the GC system, often coupled with a mass spectrometer for definitive identification. scioninstruments.com

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography technology. labcompare.comhitachi-hightech.com It utilizes columns packed with smaller particles (typically sub-2 µm) compared to conventional HPLC. labcompare.comeag.com This results in markedly higher resolution, greater sensitivity, and faster analysis times. eag.comchromatographyonline.com The smaller particle size necessitates the use of much higher operating pressures. labcompare.comeag.com

Comparison of HPLC and UHPLC:

FeatureHPLCUHPLC
Particle Size 3-5 µm< 2 µm eag.com
Operating Pressure LowerSignificantly Higher labcompare.com
Resolution GoodVery High eag.com
Analysis Time LongerShorter labcompare.com
Solvent Consumption HigherLower

UHPLC is particularly advantageous for the analysis of complex mixtures containing this compound and its potential impurities or metabolites, offering superior separation efficiency and throughput. researchgate.net

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. mdpi.comnih.gov It is a highly sensitive and specific method used for the identification and quantification of compounds. mdpi.comnih.gov When coupled with a separation technique like liquid chromatography, it becomes a powerful tool for analyzing complex samples. nih.govwikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.orgnih.gov This hyphenated technique is widely used in pharmaceutical analysis for its ability to separate components in a mixture and provide their molecular weights. wikipedia.orgshimadzu.com

In an LC-MS system, the eluent from the LC column is directed to the ion source of the mass spectrometer, where the analyte molecules are ionized before being analyzed by the mass analyzer. thermofisher.com This allows for the sensitive and selective detection of compounds like this compound, even in complex biological matrices. wikipedia.orgthermofisher.com LC-MS is suitable for a wide range of compounds, including those that are non-volatile or thermally labile. thermofisher.com

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry, also known as MS/MS, involves multiple stages of mass analysis. nationalmaglab.orgwikipedia.org In a typical MS/MS experiment, a precursor ion of a specific mass-to-charge ratio is selected, fragmented, and then the resulting product ions are mass-analyzed. nationalmaglab.orgwikipedia.org This process provides detailed structural information about the precursor ion. nationalmaglab.orglabmanager.com

MS/MS is a powerful tool for the structural elucidation of unknown compounds and for the highly selective quantification of known compounds in complex mixtures. mdpi.comlabmanager.com When applied to this compound, MS/MS can be used to:

Confirm the identity of the compound by comparing its fragmentation pattern to a reference standard.

Elucidate the structure of metabolites or degradation products by analyzing their characteristic fragment ions.

Develop highly sensitive and selective quantitative methods using techniques like Selected Reaction Monitoring (SRM).

The fragmentation patterns obtained from MS/MS provide a molecular fingerprint that is highly specific to the compound's structure, making it an invaluable technique in this compound research. labmanager.com

High-Resolution Mass Spectrometry for Metabolite Characterization

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the characterization of this compound metabolites. mdpi.comnih.gov This powerful analytical tool provides highly accurate mass measurements, which significantly improves the detection and identification of metabolites compared to lower-resolution instruments. nih.gov The enhanced mass resolution and sensitivity of HRMS enable the detection of metabolites that might otherwise be indistinguishable from background noise or other compounds. hilarispublisher.com

In the context of drug metabolism studies, HRMS, often coupled with liquid chromatography (LC-HRMS), is employed to analyze samples from in vitro systems, such as human microsomal incubations. mdpi.com This approach allows for the systematic characterization of all resulting metabolites. mdpi.com The process involves the separation of metabolites by liquid chromatography followed by detection and structural elucidation using the high-resolution mass spectrometer. mdpi.com Data-dependent MS/MS acquisition and collision-induced dissociation (CID) fragmentation techniques are utilized to obtain detailed structural information about the metabolites. mdpi.com

The primary metabolic pathways for many xenobiotics involve Phase I (oxidation, hydrolysis) and Phase II (e.g., glucuronidation) reactions. mdpi.com HRMS is instrumental in identifying the products of these transformations by comparing the product ion mass spectra of the parent compound with its metabolites. mdpi.com The high accuracy of the mass measurements allows for the confident assignment of elemental compositions to the detected ions, which is a critical step in the identification of unknown metabolites.

HRMS Feature Benefit in Metabolite Characterization
High Mass AccuracyEnables confident determination of elemental composition. researchgate.net
High ResolutionDistinguishes metabolites from background noise and other compounds. hilarispublisher.com
SensitivityAllows for the detection of low-abundance metabolites. hilarispublisher.com
MS/MS FragmentationProvides detailed structural information for metabolite identification. mdpi.com

Spectroscopic Techniques for Structural Confirmation (Non-Clinical Applications)

Spectroscopic methods are indispensable for the definitive structural confirmation of this compound in non-clinical research. These techniques provide detailed information about the molecular structure, functional groups, and electronic environment of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique used to determine the molecular structure and chemical composition of a sample. It operates by analyzing the interaction of atomic nuclei with non-zero nuclear spins in a strong magnetic field. wikipedia.org The resonance frequency of each nucleus is dependent on its chemical environment, providing detailed information about the structure and connectivity of atoms within a molecule. wikipedia.org

For a compound like this compound, ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms. ¹³C NMR offers similar insights for the carbon skeleton. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between different nuclei, which is crucial for assembling the complete molecular structure. wikipedia.org These experiments provide unambiguous evidence for the covalent framework of the molecule, confirming the identity and purity of this compound.

NMR Technique Information Provided
¹H NMRNumber, chemical environment, and coupling of protons. wikipedia.org
¹³C NMRInformation about the carbon framework of the molecule. bruker.com
2D NMR (e.g., COSY, HSQC, HMBC)Connectivity between atoms (H-H, C-H), confirming the molecular structure. wikipedia.org

Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule. studymind.co.uk It works by measuring the absorption of infrared radiation by a molecule, which causes vibrations of the covalent bonds. libretexts.org Different types of bonds (e.g., C=O, N-H, C-S) vibrate at characteristic frequencies, resulting in a unique IR spectrum that acts as a molecular "fingerprint". mdpi.comspecac.com

For this compound, IR spectroscopy can confirm the presence of key functional groups suggested by its putative structure. The spectrum would be expected to show characteristic absorption bands for vibrations such as N-H stretching, C=O stretching, C=S stretching, and various vibrations associated with the aromatic and heterocyclic rings. The fingerprint region of the IR spectrum, which is the complex area of the spectrum, is unique to each molecule and can be used to confirm the identity of the compound by comparison with a reference spectrum. mvpsvktcollege.ac.in

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Functional Group Indicated
N-H Stretch3100-3500Amine/Amide
C=O Stretch~1710Carbonyl (e.g., in an amide)
C=C Stretch (Aromatic)1400-1600Aromatic ring
C-H Stretch (Aromatic/Alkyl)2850-3100Aromatic and aliphatic C-H bonds

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. technologynetworks.comwikipedia.org This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. wikipedia.org The technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light, especially those with conjugated systems. wikipedia.org

The UV-Vis spectrum of this compound would be characterized by specific wavelengths of maximum absorbance (λmax). These absorptions are due to electronic transitions within the molecule's conjugated system, which includes its aromatic and heterocyclic rings and other unsaturated groups. researchgate.net While UV-Vis spectroscopy is less specific for detailed structural elucidation compared to NMR or IR, it is a valuable and straightforward method for confirming the presence of the chromophoric system and for quantitative analysis based on the Beer-Lambert law. wikipedia.orgresearchgate.net Changes in the UV-Vis spectrum can also indicate structural modifications or interactions with other molecules.

Infrared (IR) Spectroscopy

Capillary Electrophoresis (CE) in Enzyme Inhibition Studies

Capillary electrophoresis (CE) is a highly efficient separation technique that can be adapted for studying enzyme kinetics and inhibition. nii.ac.jpmdpi.com In the context of this compound, CE can be employed to investigate its potential inhibitory effects on specific enzymes. The principle involves monitoring the enzymatic reaction in the presence and absence of the inhibitor.

In a typical CE-based enzyme assay, the substrate, enzyme, and inhibitor are mixed, and the reaction products are separated from the remaining substrate based on their different electrophoretic mobilities within a narrow capillary. nii.ac.jpnih.gov The amount of product formed over time is quantified, often by UV detection or laser-induced fluorescence, allowing for the determination of the reaction rate. nih.govnih.gov

By performing the assay with varying concentrations of this compound, its inhibitory activity can be characterized. This method can determine key kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), as well as the inhibition constant (Ki), which quantifies the inhibitor's potency. nih.gov CE offers several advantages for these studies, including short analysis times, low sample consumption, and high separation efficiency. mdpi.comnih.gov This makes it a powerful tool for screening potential enzyme inhibitors and elucidating their mechanism of action. researchgate.net

CE Application Information Gained
Enzyme AssayMeasurement of enzymatic reaction rates by separating and quantifying substrate and product. nii.ac.jp
Inhibition StudiesCharacterization of the inhibitory effect of a compound on enzyme activity. nih.gov
Kinetic Parameter DeterminationCalculation of Km, Vmax, and Ki values to understand enzyme-inhibitor interactions. nih.gov

Developmental Research on Thiovardenafil Analogues and Derivatives

Targeted Modifications for Improved Potency and Selectivity in Research Models

In the field of medicinal chemistry, the development of analogues of a lead compound is a standard approach to improve its biological activity profile. In the context of phosphodiesterase type 5 (PDE5) inhibitors, research on analogues of vardenafil (B611638), the parent compound of thiovardenafil, provides a framework for understanding potential modifications. The primary goals of these modifications are to enhance potency and selectivity, which are critical for developing precise research tools.

Structural modifications to vardenafil and related compounds have primarily focused on two key areas: the piperazine (B1678402) moiety and the sulfonyl group. medsafe.govt.nz The heterocyclic ring system of vardenafil is a significant determinant of its high potency compared to other PDE5 inhibitors like sildenafil (B151). nih.gov It is understood that the PDE5 enzyme's active site can tolerate a variety of structural changes to these inhibitors while retaining biological activity. medsafe.govt.nz

For instance, research on vardenafil analogues has explored changes in the substitution around the piperazine ring, such as altering the N-ethyl group. medsafe.govt.nz The substitution of the sulfonyl group with a carbonyl group is another area of investigation. medsafe.govt.nz These targeted modifications aim to optimize the interaction of the molecule with key residues in the active site of the PDE5 enzyme, which are important for hydrogen bonding and π-stacking interactions. medsafe.govt.nz

A study investigating the structural basis for vardenafil's higher potency over sildenafil synthesized an analog of vardenafil ("demethyl-vardenafil") that contained the vardenafil ring system but with the methyl group found in sildenafil. nih.gov The results indicated that the difference in the ring systems plays a more critical role in potency than the methyl/ethyl group on the piperazine moiety. nih.gov Such findings are instrumental in guiding the design of new analogues with potentially improved characteristics. The synthesis of a vardenafil analogue, 1-methyl-3-propyl-5-[2-[2-ethoxy-5-(4-ethyl piperazinosulfonyl)-3-pyridyl]-6H-imidazo[1,5-f]-1',2',4'-triazin-7-one, has also been reported in the literature. researchgate.netsioc-journal.cn

The following table summarizes key structural modifications and their reported impact on the activity of vardenafil analogues, which can be extrapolated for the theoretical design of this compound analogues.

Structural Modification Area Specific Change Observed/Potential Impact Reference
Piperazine MoietyAlteration of the N-alkyl substituent (e.g., from ethyl to methyl)Minor role in potency difference compared to the heterocyclic ring system. nih.gov
Sulfonyl GroupSubstitution with a carbonyl groupA potential area for modification to influence activity. medsafe.govt.nz
Heterocyclic Ring SystemVariation of the core scaffold (e.g., imidazotriazinone of vardenafil vs. pyrazolopyrimidinone (B8486647) of sildenafil)Critical for high potency. nih.gov

Strategies for Designing this compound Prodrugs for Research Purposes

Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form within the body through enzymatic or chemical reactions. researchgate.net The design of prodrugs is a versatile strategy in medicinal chemistry to improve a compound's properties. nih.govijrpr.com For research purposes, a prodrug of this compound could be designed to modulate its release or targeting.

General strategies for prodrug design that could be applied to this compound include:

Chemical Modification of Functional Groups : This involves altering functional groups on the parent drug to enhance properties like solubility or stability. ijrpr.com For a compound like this compound, ester or amide linkages could be introduced if suitable functional groups are present or can be added. ijrpr.com

Use of Bioactivatable Linkers : These are molecular bridges that connect the drug to a carrier moiety and are designed to be cleaved under specific physiological conditions, releasing the active drug. ijrpr.com

Nitrosated Analogues : An innovative prodrug approach has been seen with sildenafil, where a nitrosated analogue, nitrosoprodenafil, was created. wikipedia.org This compound is designed to break down in the body to release both a PDE5 inhibitor (aildenafil) and nitric oxide, which have synergistic effects. wikipedia.org A similar concept could theoretically be explored for this compound to create a research compound with a dual mechanism of action.

A patent for a vardenafil analogue also discloses its potential use as a prodrug. google.com This suggests that the core structure of vardenafil, and by extension this compound, is amenable to prodrug design. The design of a successful prodrug requires a deep understanding of the parent molecule's structure and the metabolic pathways available for its activation. ijrpr.com

Future Directions in Thiovardenafil Academic Research

Integration of Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to transform drug discovery, presenting a significant future direction for thiovardenafil research. acs.orgnih.gov These advanced computational methods can be used to expedite the creation of new this compound analogs that have enhanced potency, greater selectivity, and better pharmacokinetic characteristics.

Researchers can employ ML algorithms to analyze existing structure-activity relationship (SAR) data from a broad spectrum of phosphodiesterase type 5 (PDE5) inhibitors. By training predictive models on this information, it becomes possible to forecast the biological effects of virtual compounds before they are synthesized. mdpi.com This in silico screening can substantially decrease the time and expense needed to pinpoint promising drug candidates. For example, quantitative structure-activity relationship (QSAR) models can be developed to link particular structural changes in the this compound framework to variations in PDE5 inhibition. acs.org

Advanced Mechanistic Elucidation of Off-Target Interactions in Research Systems

Although this compound is recognized for its high selectivity for PDE5, a more profound comprehension of its potential off-target interactions is vital for its use as a specific research instrument. Future studies will likely concentrate on sophisticated mechanistic analyses to fully map this compound's interactome within different biological contexts.

Modern methodologies such as chemical proteomics can be utilized to pinpoint both direct and indirect cellular targets of this compound. acs.orgnih.gov This approach uses chemical probes derived from the this compound structure to identify interacting proteins within cell lysates or living cells. youtube.com The subsequent identification of these proteins via mass spectrometry can uncover previously unknown off-target effects. While often applied to kinase inhibitors, this technique is transferable to other drug classes to understand their broader cellular impact. acs.orgfrontiersin.org

A detailed understanding of these off-target interactions is crucial not only for predicting potential side effects but also for correctly interpreting experimental outcomes when this compound is employed as a chemical probe. frontiersin.orgfrontiersin.org If this compound interacts with signaling proteins other than PDE5, it could produce confounding results in cellular assays. frontiersin.orgaacrjournals.org A comprehensive elucidation of its off-target profile will improve its utility and guarantee the precise interpretation of research data. nih.gov

Development of Novel In Vitro and Ex Vivo Research Models

The creation of more advanced in vitro and ex vivo research models represents another important future direction. These models can offer more physiologically relevant platforms for investigating the effects of this compound and for screening new analogs.

Three-dimensional (3D) cell culture systems, such as organoids, present a major improvement over conventional 2D cell cultures. nih.govfrontiersin.org These models more accurately replicate the complex cellular organization and microenvironment of actual tissues. nih.govfrontiersin.org For instance, researchers could utilize cardiac organoids to study the impact of PDE5 inhibitors on cardiovascular cells in a more life-like setting, providing a robust platform for drug discovery and toxicity testing. frontiersin.orgnih.govheartbeat.bio Similarly, the development of a 3D scaffoldless model of cavernous tissue has been explored for studying erectile dysfunction. researchgate.net

Additionally, ex vivo models that use isolated tissues, such as cavernous tissue explants, can offer valuable pharmacological insights. researchgate.netoup.com Organ bath studies with isolated corpus cavernosum strips, for example, can be used to evaluate the functional outcomes of PDE5 inhibition by this compound. The establishment of in vitro models of erectile dysfunction using co-cultures of cavernous endothelial cells and pericytes also provides a useful tool for studying the cellular mechanisms involved and the efficacy of potential therapeutics. nih.gov The application of these advanced models will enable a more thorough understanding of this compound's biological activities. doi.org

Exploration of this compound as a Tool Compound in Biological Research

Beyond its therapeutic potential, this compound's specific properties make it a valuable tool compound for fundamental biological research. Its high potency and selectivity for PDE5 enable scientists to accurately investigate the function of this enzyme in a variety of physiological and pathological processes. nih.govresearchgate.net

For example, this compound can be used to explore the downstream signaling pathways of cyclic guanosine (B1672433) monophosphate (cGMP) in diverse cell types and tissues. nih.govmdpi.com By selectively inhibiting PDE5, researchers can increase intracellular cGMP levels and observe the subsequent cellular responses. researchgate.netahajournals.org This helps to clarify the role of the cGMP signaling pathway in processes like neuroinflammation, cardiovascular function, and cellular proliferation. researchgate.netahajournals.orgnih.gov

The thiocarbonyl group within the this compound molecule also provides a distinct chemical handle that can be used to create chemical probes and other research tools. This group could potentially be modified to attach fluorescent dyes or affinity tags, facilitating the visualization and identification of PDE5 within its natural cellular environment. The use of this compound as a versatile tool compound will aid in achieving a deeper understanding of cGMP signaling and PDE5 biology.

Data Tables

Table 1: Examples of Advanced Research Models

Model Type Description Potential Application for this compound Research
Cardiac Organoids Self-assembling 3D structures derived from stem cells that mimic the architecture and function of the human heart. nih.gov Assessing cardiotoxicity and efficacy of this compound analogs; studying effects on cardiac cell types. frontiersin.orgnih.gov
Cavernous Tissue Co-culture In vitro system using cavernous endothelial cells and pericytes to model cellular interactions. nih.gov Investigating the direct effects of this compound on vascular cells involved in erectile function. nih.gov

| Ex Vivo Tissue Explants | Culture of isolated tissue, such as corpus cavernosum strips, in an organ bath system. researchgate.netoup.com | Measuring functional responses (e.g., relaxation/contraction) to this compound application in relevant tissue. researchgate.net |

Table 2: Compound Classes and Their Research Applications

Compound Class Primary Target Research Application
PDE5 Inhibitors Phosphodiesterase-5 (PDE5) Tool to increase intracellular cGMP and study its downstream signaling pathways. nih.govmdpi.com
Kinase Inhibitors Protein Kinases Probes to study cell signaling; off-target analysis methodologies are well-developed. frontiersin.orgfrontiersin.org

| Guanylate Cyclase Activators | Soluble Guanylate Cyclase (sGC)| Tool to directly increase cGMP production, complementing studies using PDE5 inhibitors. nih.gov |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.